Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-3-phenylpiperazine-d3

LC-MS/MS quantification internal standard selection isotopic interference

1-Methyl-3-phenylpiperazine-d3 (CAS 1189934-96-0) is a stable isotope-labeled analog of 1-methyl-3-phenylpiperazine (CAS 5271-27-2), wherein three hydrogen atoms on the N-methyl group are replaced by deuterium, yielding a molecular formula of C₁₁H₁₃D₃N₂ and a molecular weight of 179.28 Da. The unlabeled parent compound serves dual roles: as a key synthetic intermediate in the manufacture of the antidepressant mirtazapine , and as an identified piperazine-class designer drug (designated 'MeP') encountered in seized 'legal high' materials.

Molecular Formula C11H16N2
Molecular Weight 179.281
CAS No. 1189934-96-0
Cat. No. B564358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenylpiperazine-d3
CAS1189934-96-0
Synonyms(+/-)-3-Phenyl-1-(methyl-d3)-piperazine; 
Molecular FormulaC11H16N2
Molecular Weight179.281
Structural Identifiers
SMILESCN1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3
InChIKeyIRMBVBDXXYXPEW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-phenylpiperazine-d3 (CAS 1189934-96-0): Deuterated Piperazine Reference Standard for LC-MS/MS Quantification


1-Methyl-3-phenylpiperazine-d3 (CAS 1189934-96-0) is a stable isotope-labeled analog of 1-methyl-3-phenylpiperazine (CAS 5271-27-2), wherein three hydrogen atoms on the N-methyl group are replaced by deuterium, yielding a molecular formula of C₁₁H₁₃D₃N₂ and a molecular weight of 179.28 Da . The unlabeled parent compound serves dual roles: as a key synthetic intermediate in the manufacture of the antidepressant mirtazapine , and as an identified piperazine-class designer drug (designated 'MeP') encountered in seized 'legal high' materials [1]. The deuterated form is classified within the substituted phenylpiperazine family and is commercially supplied as an analytical reference standard for research and forensic applications [2].

Why Unlabeled 1-Methyl-3-phenylpiperazine Cannot Substitute for the Deuterated Form in Quantitative Bioanalysis


The unlabeled compound (CAS 5271-27-2, MW 176.26 Da) and the d₃-deuterated form (MW 179.28 Da) are chemically near-identical but analytically distinct. In LC-MS/MS quantification workflows, regulatory guidelines from the FDA and EMA strongly prefer—and in practice expect—stable isotope-labeled internal standards (SIL-IS) that co-elute with the target analyte to compensate for matrix effects, ion suppression, and extraction variability [1]. A structural analog (e.g., a different piperazine derivative) lacks the near-identical chromatographic behavior and ionization efficiency of a true isotopologue, leading to differential matrix effect exposure and compromised quantitative accuracy [2]. The deuterated form provides the requisite +3 Da mass shift, sufficient to separate from the natural M+1/M+2 isotopic envelope of the unlabeled analyte while minimizing chromatographic deuterium isotope effect-induced retention time shifts [3]. Without this isotopologue, forensic and pharmaceutical laboratories cannot achieve the same level of quantitative confidence demanded by regulatory bioanalytical method validation [1].

Quantitative Differentiation Evidence: 1-Methyl-3-phenylpiperazine-d3 versus Closest Analogs and Alternatives


Mass Shift: +3 Da Isotopic Separation from the Unlabeled Parent Compound

The target compound (1-Methyl-3-phenylpiperazine-d₃) exhibits a monoisotopic mass of 179.150179 Da, representing a +3.019 Da mass shift relative to the unlabeled 1-methyl-3-phenylpiperazine (monoisotopic mass: 176.131349 Da) [1]. This +3 Da difference meets the widely accepted minimum threshold of ≥3 Da required to avoid signal overlap with the natural-abundance M+1 (¹³C) and M+2 (¹³C₂, ³⁴S) isotopic envelope of the parent analyte in LC-MS/MS selected reaction monitoring (SRM) [2]. In contrast, a d₂-labeled analog would provide only +2 Da separation, creating a risk of isotopic cross-talk that degrades quantitative accuracy at low analyte concentrations [2].

LC-MS/MS quantification internal standard selection isotopic interference

Co-Elution Performance: Deuterated Phenylpiperazine Internal Standards Demonstrate Near-Identical Chromatographic Retention

In a validated LC-MS method for piperazine designer drugs in biological matrices, Welz et al. (2021) demonstrated that deuterated piperazine internal standards co-elute with their non-deuterated counterparts with retention time differences of ≤0.08 min: BZP (1.182 min) vs. BZP-D₇ (1.102 min), mCPP (6.141 min) vs. mCPP-D₈ (6.108 min), and TFMPP (6.732 min) vs. TFMPP-D₄ (6.721 min) [1]. This near-identical chromatographic behavior is essential for effective matrix effect compensation, as differential retention times between analyte and internal standard expose them to different regions of ion suppression or enhancement [2]. By extension, 1-methyl-3-phenylpiperazine-d₃, labeled with three deuterium atoms on the N-methyl group—a non-exchangeable, chemically stable position—is expected to exhibit similarly negligible retention time shift relative to its unlabeled analyte, given the structural analogy to the demonstrated phenylpiperazine-dₙ systems .

matrix effect compensation co-elution SIL internal standard

Forensic Identification: Distinct GC-MS Fragmentation Pattern Enables Unambiguous Detection of the MeP Scaffold

Byrska et al. (2010) established characteristic EI-MS fragment ions for 1-methyl-3-phenylpiperazine (MeP): m/z 58 (base peak), 104, 176 (molecular ion), and 43 [1]. These ions are structurally distinct from those of other common piperazine designer drugs: BZP (m/z 91, 134, 176, 56), mCPP (m/z 154, 196, 138, 57), and TFMPP (m/z 188, 230, 172, 145) [1]. The deuterated d₃ analog will exhibit a corresponding +3 Da shift for all fragments retaining the N-methyl group—most critically, the base peak ion shifting from m/z 58 to m/z 61—providing a unique isotopic signature that confirms the presence of the MeP scaffold while simultaneously enabling its use as an internal standard for quantitation . The HPLC-DAD method achieved separation of all six piperazine derivatives in under 4 minutes with LOQs ranging from 0.125 to 0.5 mg/mL and precision/accuracy below 4% at most concentration levels [1].

forensic toxicology designer drug analysis GC-MS identification

Pharmaceutical Impurity Control: Deuterated Analog as a Tracer in Mirtazapine Manufacturing Process Control

1-Methyl-3-phenylpiperazine is the key synthetic intermediate in mirtazapine manufacture (U.S. Pat. No. 4,062,848) and is also classified as a mirtazapine-related impurity requiring monitoring during API production [1]. The unlabeled compound is available as a certified reference standard (≥98% purity) for ANDA method validation and QC release testing . The deuterated d₃ analog enables process chemists to spike known quantities into reaction streams and track intermediate consumption and impurity carryover via LC-MS/MS with built-in matrix effect compensation—a capability that the unlabeled standard cannot provide when the analyte of interest is itself 1-methyl-3-phenylpiperazine [2]. Commercial specifications for the unlabeled mirtazapine intermediate require ≥98.0% purity by GC and neutralization titration .

pharmaceutical impurity mirtazapine synthesis process analytical technology

Validated Application Scenarios for 1-Methyl-3-phenylpiperazine-d3 Based on Quantitative Differentiation Evidence


LC-MS/MS Quantitative Bioanalysis of Piperazine Designer Drugs in Forensic Toxicology

When developing validated LC-MS/MS methods for the quantification of 1-methyl-3-phenylpiperazine (MeP) in biological matrices (serum, urine, post-mortem blood), 1-methyl-3-phenylpiperazine-d₃ serves as the optimal SIL internal standard. The +3 Da mass shift ensures baseline resolution from the analyte's natural isotopic envelope, while the near-identical chromatographic behavior of deuterated phenylpiperazines (demonstrated for BZP-D₇, mCPP-D₈, and TFMPP-D₄ by Welz et al., 2021) provides effective matrix effect compensation [1]. This application is particularly critical given the documented presence of MeP as a designer drug in seized 'legal high' materials [2], and the growing regulatory expectation for SIL-IS use in forensic quantitative methods.

GC-MS Forensic Identification and Library Development for New Psychoactive Substances

The characteristic EI-MS fragmentation of the MeP scaffold—with base peak m/z 58 and diagnostic ions at m/z 104 and 176—has been established by Byrska et al. (2010) for forensic identification of piperazine derivatives in seized materials [2]. The deuterated d₃ analog provides shifted fragment ions (e.g., m/z 61, 107, 179) that serve dual purposes: confirming compound identity via the fragmentation pattern while simultaneously functioning as an internal standard for quantification in the same GC-MS run, eliminating the need for a separate calibration approach.

Mirtazapine Pharmaceutical Development: Impurity Fate-and-Purge Studies and ANDA Method Validation

1-Methyl-3-phenylpiperazine is both a key intermediate (U.S. Pat. No. 4,062,848) and a known mirtazapine-related impurity requiring control during API synthesis [3]. The deuterated d₃ form enables process chemists to spike the labeled intermediate into reaction streams and track its consumption, carryover, and purge efficiency across synthetic steps via LC-MS/MS with built-in matrix effect compensation, supporting ICH Q3A-compliant impurity control strategies [3]. This approach is particularly valuable for ANDA filers who must demonstrate process understanding and impurity control to regulatory agencies.

Analytical Reference Standard for Mass Spectral Library Curation

The deuterated compound can be used alongside the Cayman Chemical-certified unlabeled reference standard (Item No. 44725, ≥98% purity) to populate high-resolution mass spectral libraries (e.g., mzCloud, Cayman Spectral Library) with paired analyte/IS data. This paired spectral data enables forensic and clinical laboratories to develop and validate targeted screening methods with confidence in both qualitative identification (via fragment ion matching) and quantitative accuracy (via SIL-IS ratio calculation).

Quote Request

Request a Quote for 1-Methyl-3-phenylpiperazine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.